molecular formula C14H25BrN2OSSi B6262948 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide CAS No. 2174001-61-5

4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide

Cat. No.: B6262948
CAS No.: 2174001-61-5
M. Wt: 377.4
InChI Key:
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Description

4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl group, and a sulfonoimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide typically involves multiple steps, starting from commercially available precursorsThe sulfonoimidamide moiety is then introduced via a sulfonation reaction, often using reagents such as sulfonyl chlorides and amines under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine), silylating agents (e.g., tert-butyldimethylsilyl chloride), and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonoimidamide species.

Scientific Research Applications

4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and sulfonoimidamide groups, as well as the steric effects of the tert-butyldimethylsilyl group. These factors can affect its interactions with other molecules and its overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with bromine, silyl, and sulfonoimidamide groups. Examples include:

Uniqueness

The presence of the tert-butyldimethylsilyl group, in particular, provides steric protection and influences the compound’s chemical behavior in ways that similar compounds may not exhibit .

Properties

CAS No.

2174001-61-5

Molecular Formula

C14H25BrN2OSSi

Molecular Weight

377.4

Purity

95

Origin of Product

United States

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